4-Hydroxydebrisoquine

Description

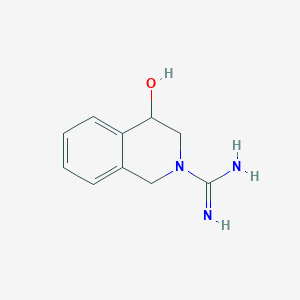

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-10(12)13-5-7-3-1-2-4-8(7)9(14)6-13/h1-4,9,14H,5-6H2,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFURXZANOMQBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1C(=N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866753 | |

| Record name | 4-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxydebrisoquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59333-79-8 | |

| Record name | 3,4-Dihydro-4-hydroxy-2(1H)-isoquinolinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59333-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxydebrisoquin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059333798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxydebrisoquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enzymatic Formation and Metabolic Pathways of 4 Hydroxydebrisoquine

Cytochrome P450 2D6 (CYP2D6) as the Primary Enzyme for 4-Hydroxylation of Debrisoquine (B72478)

The 4-hydroxylation of debrisoquine is predominantly carried out by the enzyme Cytochrome P450 2D6 (CYP2D6). taylorandfrancis.comnih.gov This enzyme is a member of the cytochrome P450 mixed-function oxidase system, a critical group of enzymes involved in the metabolism of a vast number of foreign compounds (xenobiotics) in the body. wikipedia.org The activity of CYP2D6 is genetically determined, leading to significant variations in debrisoquine metabolism among individuals. taylorandfrancis.com

Catalytic Mechanism of CYP2D6-Mediated 4-Hydroxylation

The catalytic process of CYP2D6 involves a monooxygenation reaction where one atom of molecular oxygen is incorporated into the debrisoquine molecule to form the hydroxyl group at the 4th position, while the other oxygen atom is reduced to water. nih.gov This reaction requires a cofactor, NADPH, and is inhibited by carbon monoxide, confirming its catalysis by a cytochrome P450 enzyme. nih.gov The mechanism is thought to involve the formation of an epoxide intermediate, followed by an NIH shift, which is the migration of a hydrogen atom. tandfonline.com This process underscores the complex stereochemistry and electronic interactions that govern the substrate's orientation within the enzyme's active site.

Role of CYP2D6 in the In Vivo Metabolism and Elimination of Debrisoquine to 4-Hydroxydebrisoquine

In the body, CYP2D6 plays a crucial role in the elimination of debrisoquine. taylorandfrancis.com The rate of conversion to this compound is highly dependent on an individual's CYP2D6 genetic makeup. nih.gov Individuals can be classified into different metabolizer phenotypes:

Poor Metabolizers (PMs): These individuals have little to no functional CYP2D6 enzyme, leading to slow metabolism of debrisoquine. wikipedia.org Consequently, they exhibit higher plasma concentrations of the parent drug and excrete very little this compound. taylorandfrancis.comnih.gov

Intermediate Metabolizers (IMs): These individuals possess partially active CYP2D6 enzymes and metabolize drugs at a rate between that of poor and extensive metabolizers. wikipedia.org

Extensive Metabolizers (EMs): This group has normal CYP2D6 function and efficiently metabolizes debrisoquine to this compound. taylorandfrancis.comwikipedia.org

Ultrarapid Metabolizers (UMs): These individuals have multiple copies of the CYP2D6 gene, resulting in significantly increased enzyme activity and very rapid metabolism of debrisoquine. wikipedia.orgnih.gov

The metabolic ratio (MR), which is the ratio of unchanged debrisoquine to this compound in the urine, is used to determine an individual's CYP2D6 phenotype. taylorandfrancis.com A high MR indicates poor metabolism, while a low MR signifies extensive metabolism. taylorandfrancis.com Studies have shown a direct correlation between the number of functional CYP2D6 alleles and the rate of this compound formation and excretion. nih.govnih.gov

Substrate Recognition Sites within CYP2D6 and Their Interaction with Debrisoquine

The specificity of CYP2D6 for debrisoquine is determined by key amino acid residues within its active site, known as substrate recognition sites (SRS). ajol.inforesearchgate.net These sites facilitate the binding of debrisoquine in a precise orientation for hydroxylation to occur at the 4-position. The nitrogen atom in debrisoquine is thought to be crucial for electrostatic interactions with acidic amino acid residues, such as aspartic acid, in the active site of CYP2D6. ajol.info The relatively small size of debrisoquine allows it to fit well within the active site of certain CYP2D6 variants. researchgate.nettandfonline.com

Characterization of Other Debrisoquine Metabolites and Their Interrelationship with this compound

While this compound is the primary metabolite, debrisoquine is also metabolized to other minor products, including 6-hydroxydebrisoquine and 8-hydroxydebrisoquine, particularly in extensive metabolizers. nih.govnih.gov These phenolic metabolites are generally not detected in the urine of poor metabolizers. nih.govnih.gov Additionally, debrisoquine and this compound can undergo glucuronidation, a phase II metabolic reaction, in a genotype-dependent manner. nih.govnih.gov

Formation and Significance of 3,4-Dehydrodebrisoquine from this compound

A significant secondary metabolite, 3,4-dehydrodebrisoquine, has been identified, which is formed from this compound. nih.govnih.gov This finding has important implications for understanding the variability in the debrisoquine metabolic ratio, even within the same CYP2D6 genotype. nih.govnih.gov The formation of this metabolite means that the traditional metabolic ratio may not solely reflect the 4-hydroxylation capacity of CYP2D6. nih.govnih.gov

Glucuronidation of this compound

Following its formation, this compound can undergo a phase II metabolic reaction known as glucuronidation. This process involves the conjugation of the metabolite with glucuronic acid, which increases its water solubility and facilitates its excretion from the body. upol.czoup.comfrontiersin.org The excretion of this compound glucuronides has been found to be highly dependent on an individual's genotype. nih.govresearchgate.netnih.gov

Involvement of UDP-Glucuronosyltransferases (UGTs) in this compound Glucuronidation

The glucuronidation of this compound is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). upol.czpsu.edunih.gov These enzymes are responsible for transferring a glucuronic acid molecule from the high-energy donor, UDP-glucuronic acid (UDPGA), to the hydroxyl group of this compound. frontiersin.org While the specific UGT isoforms responsible for this compound glucuronidation are not extensively detailed in the provided results, it is known that various UGTs, such as those in the UGT1A and UGT2B subfamilies, are involved in the glucuronidation of a wide range of compounds, including drugs and their metabolites. oup.comfrontiersin.org For instance, UGT1A9 has been identified as a key enzyme in the O-glucuronidation of N-hydroxyguanidines, a class of compounds to which N-hydroxydebrisoquine belongs. psu.edu Further research is needed to pinpoint the specific UGT enzymes that preferentially metabolize this compound.

Genotype-Dependent Excretion Patterns of this compound Glucuronides

The excretion of this compound and its glucuronide conjugates is significantly influenced by an individual's genetic makeup, particularly their CYP2D6 genotype. nih.govresearchgate.netnih.gov Individuals are often categorized as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), or ultrarapid metabolizers (UMs) based on their ability to metabolize debrisoquine. researchgate.netresearchgate.net

Studies have shown that the urinary excretion of this compound is markedly higher in EMs compared to PMs. nih.gov For example, in one study, EMs (homozygous for the CYP2D61 allele) excreted significantly more this compound than PMs (homozygous for the CYP2D64 allele). nih.gov This genotype-dependent difference in the formation of this compound directly impacts the subsequent glucuronidation and excretion of its conjugates. nih.govresearchgate.netnih.gov Consequently, the excretion of this compound glucuronides is also highly genotype-dependent. nih.govresearchgate.netnih.gov

The table below illustrates the urinary excretion of debrisoquine and its metabolites in individuals with different CYP2D6 genotypes.

| CYP2D6 Genotype | Metabolite | Urinary Excretion (% of dose) |

| Extensive Metabolizers (EMs) | This compound | 28.1 ± 3.4 |

| 3,4-Dehydrodebrisoquine | 9.7 ± 3.1 | |

| 6-Hydroxydebrisoquine | 0 - 4.8 | |

| 8-Hydroxydebrisoquine | 0 - 1.3 | |

| Poor Metabolizers (PMs) | This compound | 0.7 ± 0.2 |

| 3,4-Dehydrodebrisoquine | 0.8 ± 0.5 | |

| 6-Hydroxydebrisoquine | Not Detected | |

| 8-Hydroxydebrisoquine | Not Detected |

Data adapted from a study on CYP2D61 homozygotes (EMs) and CYP2D64 homozygotes (PMs). nih.gov

Characterization of Other Hydroxylated Debrisoquine Metabolites (e.g., 5-, 6-, 7-, 8-Hydroxydebrisoquine)

In addition to 4-hydroxylation, debrisoquine can be hydroxylated at other positions on its aromatic ring, leading to the formation of several minor phenolic metabolites. These include 5-hydroxydebrisoquine, 6-hydroxydebrisoquine, 7-hydroxydebrisoquine, and 8-hydroxydebrisoquine. scispace.comafricaresearchconnects.comnih.gov The formation of these metabolites has been observed in both humans and rats. nih.gov

The excretion of these hydroxylated metabolites can also vary depending on an individual's metabolic phenotype. nih.govtandfonline.com For instance, in one study, extensive metabolizers were found to excrete 6-hydroxydebrisoquine (0–4.8% of the dose) and 8-hydroxydebrisoquine (0–1.3% of the dose), while these metabolites were not detected in the urine of poor metabolizers. nih.gov Another study in a Nigerian population identified 4-, 5-, 6-, 7-, and 8-hydroxydebrisoquine as urinary oxidation products of debrisoquine. scispace.comafricaresearchconnects.com This study also noted an association between the ability to carry out 4-hydroxylation and the formation of 6- and 7-hydroxydebrisoquine, suggesting that the genetic factors controlling alicyclic oxidation might also influence aromatic hydroxylation. scispace.comafricaresearchconnects.com

The relative abundance of these phenolic metabolites can also differ. One study in British white volunteers found the order of preference for hydroxylation to be 4 > 7 > 6 > 5 > 8. tandfonline.com

The table below summarizes the different hydroxylated metabolites of debrisoquine.

| Metabolite | Position of Hydroxylation |

| This compound | Alicyclic ring |

| 5-Hydroxydebrisoquine | Aromatic ring |

| 6-Hydroxydebrisoquine | Aromatic ring |

| 7-Hydroxydebrisoquine | Aromatic ring |

| 8-Hydroxydebrisoquine | Aromatic ring |

Pharmacogenetic and Population Variability Studies of 4 Hydroxydebrisoquine Formation

CYP2D6 Polymorphism and Associated Metabolic Phenotypes based on 4-Hydroxydebrisoquine Formation

The genetic variations in the CYP2D6 gene result in different levels of enzyme activity, which are used to classify individuals into distinct metabolic phenotypes. This classification is crucial for predicting how a person will metabolize certain drugs.

Classification of Metabolizer Phenotypes: Poor, Intermediate, Extensive, and Ultrarapid Metabolizers

Based on the rate of this compound formation, individuals can be categorized into four main metabolizer phenotypes:

Poor Metabolizers (PMs): These individuals possess two non-functional alleles of the CYP2D6 gene, leading to a complete lack of enzyme activity. mdpi.comannalsmedres.org As a result, they are unable to metabolize debrisoquine (B72478) to this compound effectively. psu.edunih.gov

Intermediate Metabolizers (IMs): This group has decreased metabolic activity. This can be due to carrying one non-functional allele and one allele with decreased function, or two alleles with decreased function. mdpi.comannalsmedres.org

Extensive Metabolizers (EMs): Also referred to as normal metabolizers (NMs), these individuals have normal enzyme activity. wikipedia.orgnih.gov They typically have two normally functioning alleles or one normal and one decreased-function allele. mdpi.com

Ultrarapid Metabolizers (UMs): UMs exhibit higher than normal enzyme activity due to the presence of multiple copies of a functional CYP2D6 gene. wikipedia.organnalsmedres.org

The metabolic ratio (MR), which is the ratio of debrisoquine to this compound in urine, is often used to determine an individual's phenotype. A high MR indicates poor metabolism, while a low MR suggests extensive or ultrarapid metabolism. taylorandfrancis.comresearchgate.net In Caucasian populations, an MR of 12.6 is often used as the antimode to distinguish between poor and extensive metabolizers. taylorandfrancis.comresearchgate.net

| Metabolizer Phenotype | Description of CYP2D6 Enzyme Activity | Typical Allele Combination |

|---|---|---|

| Poor Metabolizer (PM) | Little to no function | Two non-functional alleles |

| Intermediate Metabolizer (IM) | Decreased function | One reduced-function and one no-function allele, or two reduced-function alleles |

| Extensive (Normal) Metabolizer (EM/NM) | Normal function | Two normal-function alleles |

| Ultrarapid Metabolizer (UM) | Increased function | Multiple copies of functional alleles |

Genetic Determinants of CYP2D6 Variability Affecting 4-Hydroxylation (Allelic Variants and Gene Duplications)

The variability in CYP2D6 function is rooted in the extensive number of allelic variants of the CYP2D6 gene, located on chromosome 22. wikipedia.orgnih.gov Over 100 different alleles have been identified, each designated with a star (*) number (e.g., CYP2D64). mdpi.comfrontiersin.org These variants can be single nucleotide polymorphisms (SNPs), insertions, or deletions that can result in:

No function (null) alleles: These alleles, such as CYP2D63, CYP2D64, and CYP2D66, produce a non-functional enzyme. nih.gov The CYP2D65 allele represents a complete deletion of the gene. frontiersin.org

Decreased function alleles: Alleles like CYP2D610, CYP2D617, CYP2D629, and CYP2D641 lead to an enzyme with reduced metabolic capacity. nih.gov

Normal function alleles: The CYP2D61 allele is considered the wild-type or reference allele, conferring normal enzyme activity. nih.gov Other alleles, such as CYP2D62 and CYP2D635, also result in normal function. nih.gov

Increased function (gene duplications): Some individuals have multiple copies of a functional CYP2D6 allele, denoted as, for example, CYP2D61xN or CYP2D62xN. frontiersin.org This leads to the ultrarapid metabolizer phenotype. dovepress.com

Inter-ethnic Differences in this compound Metabolic Phenotypes

The prevalence of different CYP2D6 metabolizer phenotypes varies significantly across different ethnic populations due to the differing frequencies of the underlying allelic variants.

Prevalence of Metabolizer Phenotypes in Caucasian Populations

In Caucasian populations of European descent, the distribution of CYP2D6 metabolizer phenotypes is well-characterized. nih.govresearchgate.net

Poor Metabolizers (PMs): Approximately 5-10% of Caucasians are PMs. nih.govdovepress.comresearchgate.net The most common non-functional allele in this population is CYP2D64, which accounts for about 70% of the PM phenotype. researchgate.net The CYP2D63, CYP2D65, and CYP2D66 alleles are also contributors. nih.govannalsmedres.org

Intermediate Metabolizers (IMs): Around 10-15% of Caucasians are IMs. dovepress.comnih.gov

Extensive Metabolizers (EMs): This is the most common phenotype, comprising 65-80% of the Caucasian population. dovepress.comnih.gov

Ultrarapid Metabolizers (UMs): The prevalence of UMs in Caucasian populations is estimated to be between 5% and 10%. dovepress.com

| Metabolizer Phenotype | Prevalence in Caucasian Populations |

|---|---|

| Poor Metabolizer (PM) | 5-10% |

| Intermediate Metabolizer (IM) | 10-15% |

| Extensive Metabolizer (EM) | 65-80% |

| Ultrarapid Metabolizer (UM) | 5-10% |

Prevalence of Metabolizer Phenotypes in African Populations (e.g., Nigerian, Zimbabwean)

African populations exhibit a distinct distribution of CYP2D6 alleles and phenotypes. A key feature is the higher frequency of the decreased-function allele CYP2D617. nih.govresearchgate.net

In a Zimbabwean population, phenotyping with debrisoquine revealed a PM prevalence of 2.1%. oup.com

Studies in Nigerians have also shown a low frequency of the PM phenotype. wapcpjournal.org.ng

The CYP2D617 allele is particularly common in individuals of African ancestry, with an allele frequency of around 18-20%. nih.gov This contributes to a higher proportion of individuals with decreased CYP2D6 activity compared to Caucasians. researchgate.net

Gene duplications leading to ultrarapid metabolism have been reported at very low frequencies in Nigerian and Zimbabwean populations. oup.com

Prevalence of Metabolizer Phenotypes in Hispanic Populations (e.g., Cuban, Chilean Mestizo)

Hispanic populations, being admixed, show a wide range of variability in CYP2D6 phenotype prevalence.

In a study of a Cuban population, the frequency of PMs was found to be 3.9% in Cuban Mestizos and 5.3% in White Cubans. researchgate.net The frequency of UMs was 2.3% in Cuban Mestizos and 5.3% in White Cubans. researchgate.net The CYP2D617 allele, indicative of African ancestry, was higher in Cuban Mestizos (10.2%) compared to White Cubans (2.7%). researchgate.net

A study in a Chilean Mestizo population found that 78.3% of individuals had a genotype that correlated with their phenotypically determined metabolic ratio. nih.gov The study identified extensive metabolizers (EM), intermediate metabolizers (IM), poor metabolizers (PM), and ultra-rapid metabolizers (UM). nih.gov The CYP2D64 allele, common in Caucasians, was also present in this population. nih.gov

| Population | Poor Metabolizer (PM) Prevalence | Ultrarapid Metabolizer (UM) Prevalence |

|---|---|---|

| Cuban Mestizo | 3.9% | 2.3% |

| White Cuban | 5.3% | 5.3% |

| Chilean Mestizo | Data suggests presence of PMs | Data suggests presence of UMs |

Comparative Analysis of Metabolic Ratios Across Diverse Ethnic Groups

The metabolic ratio of debrisoquine to this compound displays considerable variation across different ethnic populations, largely reflecting the differing frequencies of CYP2D6 alleles that encode for enzymes with varying levels of activity. pharmgkb.orgtaylorandfrancis.com

Caucasians: Studies in Caucasian populations, including Europeans and white North Americans, consistently show a prevalence of poor metabolizers (PMs) ranging from 5-10%. wikipedia.orgresearchgate.net In one large study of Caucasian subjects, the frequency of PMs, defined by a metabolic ratio greater than 10.0, was 8.2%. nih.gov Another study found that 7-10% of white populations have reduced CYP2D6 activity. wikipedia.org The CYP2D64 allele is the most common non-functional allele in this group, accounting for a significant portion of the PM phenotype. pharmgkb.org Ultrarapid metabolizers (UMs), who possess multiple copies of functional CYP2D6 genes, are found in approximately 1-2% of Swedish Caucasians. uaz.edu.mx

Asians: In contrast, the prevalence of PMs is significantly lower in Asian populations, typically around 1%. researchgate.net Studies in Chinese and Japanese populations have confirmed this low frequency of the PM phenotype. taylorandfrancis.comnih.gov However, a reduced function allele, CYP2D610, is highly prevalent in Asian populations, with a median frequency of 41%. pharmgkb.org This contributes to a general shift towards slower metabolism in these groups, even among those classified as extensive metabolizers (EMs). pharmgkb.org For instance, a comparative study found that the mean metabolic rate for debrisoquine was lower in Caucasians than in Chinese EMs. nih.gov

Africans and their Descendants: The prevalence of PMs in individuals of African descent is estimated to be between 2% and 7%. taylorandfrancis.com Studies in black Zimbabwean and Tanzanian populations have revealed a generally decreased capacity for debrisoquine metabolism compared to Caucasians. nih.govnih.gov In a study of black Zimbabweans, the median debrisoquine metabolic ratio was higher than that observed in Caucasian populations, indicating reduced enzyme activity. nih.gov Similarly, a study in black Tanzanians found that 59% of extensive metabolizers had a debrisoquine MR greater than 1, compared to 20% in Caucasians. nih.gov The CYP2D617 allele, which results in a reduced function enzyme, is common in people of African ancestry, with a frequency of around 17-20%. nih.gov Interestingly, a study on the San Bushmen of Southern Africa reported a PM frequency of 19% based on Caucasian criteria, suggesting significant intra-African variability. researchgate.net

Other Populations: A study involving a Cuban population found a PM frequency of 4.6%, which was very similar to that of Spaniards (4.9%). researchgate.net In indigenous populations of northwestern Mexico, a lower frequency of inactive CYP2D6 alleles and a higher frequency of gene duplications leading to the UM phenotype were observed compared to Mestizos. uaz.edu.mx

These interethnic differences are not always straightforward. For example, one study found that among individuals classified as normal metabolizers, African Americans had lower CYP2D6 activity compared to both Asians and Caucasians. Conversely, Asian carriers of decreased function alleles tended to show higher CYP2D6 activity than their White and African American counterparts. These findings highlight that the differences in metabolic ratios are primarily driven by the varying frequencies of different CYP2D6 alleles across ethnic groups.

Factors Influencing this compound Metabolic Ratio Beyond Genetic Polymorphism

While genetic polymorphisms in CYP2D6 are the primary determinants of the this compound metabolic ratio, several non-genetic factors can also influence this phenotype. nih.govtandfonline.com

Environmental and Lifestyle Factors (e.g., Tobacco, Ethanol, Caffeine, Gender, Oral Contraceptive Use, Fasting)

Caffeine: Caffeine consumption has not been found to have an influence on sparteine (B1682161) metabolism, another probe for CYP2D6 activity, suggesting it does not significantly affect the this compound metabolic ratio. nih.gov

Gender: Some studies have indicated a slight gender difference in CYP2D6 activity. One study suggested that fertile-aged females may have a slightly higher CYP2D6 activity compared to males. nih.govnih.gov However, other research has found no influence of gender on sparteine metabolism. nih.gov

Oral Contraceptive Use: The use of oral contraceptives does not appear to significantly alter CYP2D6 activity. nih.govresearchgate.net While oral contraceptives have been shown to affect other CYP enzymes, their impact on CYP2D6, and therefore on the formation of this compound, is considered negligible. nih.govlegendsrecovery.com

Fasting: Fasting has been shown to alter drug metabolism, but its effect on CYP2D6 appears to be modest. nih.govtandfonline.comresearchgate.net One study found that short-term fasting (36 hours) increased the clearance of metoprolol, a CYP2D6 substrate, by 13%. eur.nl While the effects of fasting on drug metabolism are generally small (between 10-20%), they could be relevant for drugs with a narrow therapeutic index or in combination with other influencing factors. nih.gov

Correlation between CYP2D6 Genotype and this compound Phenotype

The CYP2D6 genotype is a key determinant of the this compound phenotype, and in many cases, can accurately predict an individual's metabolic capacity. researchgate.net

A strong correlation exists between the number of functional CYP2D6 alleles and the debrisoquine metabolic ratio. nih.govresearchgate.net Individuals with no functional genes (poor metabolizers) exhibit very high metabolic ratios, while those with one, two, or multiple functional genes (extensive and ultrarapid metabolizers) show progressively lower metabolic ratios. nih.govresearchgate.net For example, a study in Caucasian volunteers demonstrated a significant correlation between the number of active CYP2D6 genes and the hydroxylation capacity of the enzyme. Another study found a highly significant correlation between the plasma area under the curve (AUC) ratio of debrisoquine to this compound and the urinary metabolic ratio. nih.gov

However, the correlation is not always perfect, and discrepancies between genotype and phenotype can occur. researchgate.netnih.gov Some individuals with a genotype predictive of a poor metabolizer phenotype may exhibit extensive metabolism, and vice versa. nih.gov These discrepancies can be due to several factors, including the presence of rare or un-genotyped CYP2D6 alleles, the influence of other genetic or environmental factors, or methodological issues in phenotyping or genotyping. nih.govresearchgate.net For instance, it has been noted that the traditional metabolic ratio may not be a true measure of an individual's 4-hydroxylation capacity, which could contribute to the observed intragenotype variation. researchgate.net

Furthermore, the impact of certain reduced-function alleles, such as CYP2D617, on the metabolic ratio can be substrate-dependent, further complicating the genotype-phenotype relationship. frontiersin.org Despite these complexities, genotyping for the most common CYP2D6 alleles can predict poor, extensive, and ultrarapid metabolic phenotypes with a reasonable degree of accuracy. uaz.edu.mx In one study of Spanish subjects, CYP2D6 genotype predicted the phenotype with 95% accuracy. researchgate.net

Analytical Methodologies for Quantification of 4 Hydroxydebrisoquine in Research

High-Performance Liquid Chromatography (HPLC) Based Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 4-hydroxydebrisoquine, offering robust and reliable quantification. Different detection methods can be coupled with HPLC to achieve the desired sensitivity and selectivity.

HPLC with Fluorescence Detection for this compound Quantification

HPLC combined with fluorescence detection is a highly sensitive and selective method for the simultaneous determination of debrisoquine (B72478) and this compound in urine. nih.govscielo.br This technique leverages the native fluorescence of the compounds, eliminating the need for derivatization, which is often required for other detection methods like UV. scielo.brresearchgate.net

A common approach involves using a reversed-phase column, such as a C18 or a cyanopropyl (CN) column, with a mobile phase typically consisting of a buffer and an organic modifier like acetonitrile (B52724). nih.govnih.govnih.gov For instance, one method utilizes a 5-µm CN-reverse-phase column with a mobile phase of 0.25 M acetate (B1210297) buffer (pH 5.0) and acetonitrile (9:1, v/v). nih.govscielo.br Detection is commonly performed at an excitation wavelength of around 210 nm and an emission wavelength of approximately 290 nm. nih.govscielo.brresearchgate.net This setup allows for the elution of this compound in a reasonable timeframe, often under 10 minutes. nih.govresearchgate.net

The sensitivity of HPLC with fluorescence detection is a significant advantage, with minimal detectable levels of this compound reported to be as low as 0.8 ng/ml. nih.gov This high sensitivity is crucial for accurately measuring the low concentrations of the metabolite, especially in poor metabolizers. scielo.br

HPLC-Fluorescence Method Parameters

| Parameter | Value |

|---|---|

| Column | 5-µm CN-reverse-phase (250 x 4.6 mm) |

| Mobile Phase | 0.25 M acetate buffer (pH 5.0) and acetonitrile (9:1, v/v) |

| Flow Rate | 0.7 ml/min |

| Excitation Wavelength | 210 nm |

| Emission Wavelength | 290 nm |

| Retention Time (4-OHD) | 8.3 min |

| Sensitivity (4-OHD) | 6 ng/ml |

HPLC with Ultraviolet (UV) Detection for this compound Quantification

HPLC with Ultraviolet (UV) detection is another widely used method for the quantification of this compound. nih.govtaylorandfrancis.com While generally considered less sensitive than fluorescence detection, HPLC-UV offers a simple and accurate approach for routine analysis. scielo.brnih.gov

These methods typically employ a C18 column and a mobile phase that facilitates the separation of debrisoquine and this compound. nih.govresearchgate.net Detection is often set at a wavelength of 210 nm. nih.govresearchgate.net The run time for such analyses is generally short, with compounds eluting in less than 10 minutes. nih.govresearchgate.net

One of the limitations of UV detection is its lower sensitivity, which may necessitate pre- or post-column derivatization to enhance the signal for low-concentration samples. scielo.br However, for many applications, particularly in phenotyping studies where concentrations are within a detectable range, direct UV detection is sufficient and provides a cost-effective and reliable analytical solution. nih.gov

Sample Pre-treatment Strategies for Urine and Plasma Samples (e.g., Solid-Phase Extraction)

Effective sample pre-treatment is critical to remove interfering substances from biological matrices like urine and plasma, ensuring accurate quantification of this compound. Solid-phase extraction (SPE) is a commonly employed and highly effective technique for this purpose. nih.govnih.gov

SPE with C18 cartridges has been shown to provide excellent recovery and reproducibility for both debrisoquine and this compound from urine samples. nih.gov One study reported recovery rates of 93.4% for this compound with a high degree of reproducibility. nih.gov The use of cyanopropyl (CN) extraction columns has also been described as an effective sample preparation strategy. nih.gov

Another approach for sample clean-up in the analysis of microsomal incubations is protein precipitation with perchloric acid, which is a nonextractive method. nih.gov For urine samples, a simple extraction procedure using disposable cartridges containing a polystyrene-based polymer has been developed for the analysis of underivatized urinary debrisoquine and its metabolites. nih.gov The choice of pre-treatment method depends on the analytical technique being used and the specific requirements of the study.

Solid-Phase Extraction Recovery

| Compound | Recovery Rate |

|---|---|

| Debrisoquine | 94.5% |

| This compound | 93.4% |

Data from a comparative study by Cifuentes A, et al. nih.gov

Method Validation Parameters: Sensitivity, Linearity, Precision, and Reproducibility

Validation of analytical methods is essential to ensure the reliability and accuracy of the obtained results. Key validation parameters for this compound quantification methods include sensitivity, linearity, precision, and reproducibility. nih.govnih.govnih.govresearchgate.net

Sensitivity: The sensitivity of a method is defined by its limit of detection (LOD) and limit of quantification (LOQ). For HPLC with fluorescence detection, the sensitivity for this compound has been reported to be around 6 ng/ml. nih.govscielo.br

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For this compound, linearity has been established over various concentration ranges, for example, from 750 to 12,000 ng/ml in one study. nih.govscielo.br

Precision: Precision is assessed by determining the intra- and inter-assay coefficients of variation (CV). For HPLC methods, CVs are typically low, with values often less than 10%. For example, one HPLC-fluorescence method reported intra- and inter-assay precision for this compound as 5.3% and 8.2%, respectively. nih.govscielo.br An HPLC-UV method reported coefficients of variation of less than 4%. nih.govresearchgate.net

Reproducibility: Reproducibility refers to the ability of the method to yield consistent results under different conditions (e.g., different days, different analysts). Within-day and day-to-day reproducibilities of less than 7% have been reported for HPLC methods for this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly specific technique for the determination of debrisoquine and its metabolites, including this compound. nih.govnih.gov It offers excellent sensitivity and is particularly useful for detailed pharmacokinetic studies and for analyzing samples with very low analyte concentrations. researchgate.net

GC-MS methods typically involve derivatization of the compounds to increase their volatility and improve their chromatographic properties. researchgate.net The use of a mass selective detector allows for the monitoring of specific ions, which enhances the selectivity of the assay. nih.gov A sensitive and specific GC-MS assay has been developed for the determination of debrisoquine and its metabolites in urine and plasma, with a reported limit of detection of approximately 0.2 µg/ml. researchgate.net

While GC-MS is a highly sensitive and reliable technique, it can be more complex and time-consuming than HPLC methods due to the need for sample derivatization and extraction steps. researchgate.nettandfonline.com Nevertheless, its high specificity makes it an invaluable tool for certain research applications. nih.govnih.gov

Capillary Electrophoresis (CE) for this compound Quantification

Capillary Electrophoresis (CE) has emerged as a viable alternative to HPLC for the quantification of this compound. nih.gov CE offers several advantages, including high separation efficiency, short analysis times, and low consumption of samples and reagents. nih.govresearchgate.net

In a comparative study, CE was found to be twice as fast as HPLC for the analysis of debrisoquine and this compound in urine samples. nih.gov CE methods can be used to separate the enantiomers of this compound, which is important for stereoselective metabolism studies. nih.gov

Sample preparation for CE analysis often involves solid-phase extraction, similar to HPLC methods. nih.govnih.gov Detection is typically performed using UV, with detection limits for this compound reported to be around 150 ng/mL. nih.gov While the sensitivity and peak area reproducibility of CE may be slightly lower than that of HPLC, it has shown good agreement with HPLC in phenotyping studies, making it a useful tool for this application. nih.gov

Application of Analytical Methods in Determining Debrisoquine Metabolic Ratio

The 4-hydroxylation of debrisoquine is a metabolic process primarily mediated by the genetically polymorphic enzyme CYP2D6. taylorandfrancis.comresearchgate.net The significant variation in the ability of individuals to metabolize debrisoquine is of genetic origin, leading to the classification of individuals into different metabolizer phenotypes. taylorandfrancis.com Analytical methods are employed to quantify debrisoquine and this compound in biological samples, most commonly urine and plasma, to determine an individual's metabolic capacity. researchgate.netnih.gov This assessment is crucial for predicting how a person might respond to various clinically important drugs that are substrates of the CYP2D6 enzyme. researchgate.netresearchgate.net

Urinary Metabolic Ratio (Debrisoquine/4-Hydroxydebrisoquine) as a Phenotyping Metric

The urinary metabolic ratio (MR), calculated as the amount of unchanged debrisoquine divided by the amount of this compound excreted in urine over a specific period (typically 8 hours), is a widely used and reliable metric for determining the CYP2D6 phenotype. taylorandfrancis.comtandfonline.com This method allows for the classification of individuals into distinct metabolic groups. taylorandfrancis.com

A bimodal distribution of the debrisoquine/4-hydroxydebrisoquine metabolic ratio is observed in populations, which makes it possible to distinguish between poor metabolizers (PMs) and extensive metabolizers (EMs). taylorandfrancis.comresearchgate.net In Caucasian populations, an antimode (the value that separates the two groups) for the MR has been established at 12.6. taylorandfrancis.com Individuals with an MR greater than 12.6 are classified as PMs, while those with an MR below this value are EMs. taylorandfrancis.compharmgkb.org PMs have a reduced capacity to metabolize debrisoquine, leading to a lower level of the 4-hydroxy metabolite in their urine. taylorandfrancis.com

The frequency of the PM phenotype varies among different ethnic groups. For Caucasians, the incidence is estimated to be between 3% and 10%. taylorandfrancis.com East Asian populations show the lowest incidence of poor metabolism (0–2%), while Black Africans and African Americans have a 2–7% incidence of the PM phenotype. taylorandfrancis.com

Research has demonstrated a significant correlation between the number of active CYP2D6 genes an individual possesses and their hydroxylation capacity as measured by the debrisoquine MR. researchgate.netnih.gov Individuals with no functional CYP2D6 genes are PMs, while those with one, two, or multiple copies are classified as intermediate, extensive, or ultrarapid metabolizers (UMs), respectively. researchgate.netresearchgate.net

Table 1: Debrisoquine Metabolic Ratio in Individuals with Different Numbers of Active CYP2D6 Genes

| Number of Active CYP2D6 Genes | Metabolizer Phenotype | Mean Debrisoquine Metabolic Ratio (MR) |

|---|---|---|

| 0 | Poor Metabolizer (PM) | >12.6 |

| 1 | Intermediate/Extensive Metabolizer (IM/EM) | <12.6 |

| 2 | Extensive Metabolizer (EM) | <12.6 |

| >2 | Ultrarapid Metabolizer (UM) | Significantly lower than EMs |

This table presents a generalized view based on established phenotyping principles. Actual MR values can vary among individuals. taylorandfrancis.comresearchgate.netnih.gov

Plasma Area Under the Curve (AUC) Ratios

In addition to urinary analysis, the ratio of the plasma area under the concentration-time curve (AUC) for debrisoquine to that of this compound is another metric used to assess CYP2D6 activity. researchgate.netnih.gov The AUC reflects the total exposure of the body to a drug over time. Marked differences are observed in the plasma concentration-time profiles of debrisoquine and this compound among individuals with different CYP2D6 genotypes. nih.gov

A study investigating the disposition of debrisoquine in individuals with varying numbers of functional CYP2D6 genes found a strong correlation between the plasma AUC(0-8h) ratio of debrisoquine to this compound and the 0-8 hour urinary metabolic ratio. nih.gov This indicates that plasma AUC ratios can also serve as a reliable indicator of metabolic phenotype. nih.gov

For instance, the mean ratio of AUC(0-8h) values for debrisoquine showed significant variation corresponding to the number of active CYP2D6 genes. nih.gov Conversely, the AUC for this compound increased with a higher number of functional genes, reflecting more efficient metabolism of the parent drug. nih.gov

Table 2: Mean AUC(0-8h) Ratios for Debrisoquine and this compound by CYP2D6 Genotype

| Number of Functional CYP2D6 Genes | Mean Debrisoquine AUC(0-8) Ratio | Mean this compound AUC(0-8) Ratio |

|---|---|---|

| 0 (PM) | 22 | 1 |

| 1 (Het. EM) | 22 | 7 |

| 2 (Hom. EM) | 7 | 19 |

| 3/4 (UM) | 6 | 28 |

| 13 (UM) | 1 | 17 |

Data adapted from a study on healthy Swedish Caucasians. Het. EM = Heterozygous Extensive Metabolizer; Hom. EM = Homozygous Extensive Metabolizer; UM = Ultrarapid Metabolizer. nih.gov

Compound Names

In Vitro and in Vivo Research Models for 4 Hydroxydebrisoquine Metabolism

In Vitro Models for Studying 4-Hydroxydebrisoquine Formation

In vitro systems offer controlled environments to study the specific enzymatic reactions involved in the formation of this compound. These models are essential for characterizing the kinetics and inhibition of CYP2D6-mediated metabolism.

Liver Microsomal Preparations (Human and Animal)

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, including CYPs. nih.govnih.gov They are a standard tool for studying the formation of this compound.

Human Liver Microsomes : Studies using human liver microsomes have been instrumental in establishing the role of CYP2D6 in debrisoquine (B72478) 4-hydroxylation. Research has shown a significant correlation between the in vivo metabolic ratio of debrisoquine to this compound and the in vitro formation of the metabolite in microsomes. nih.gov For instance, microsomes from individuals phenotyped as extensive metabolizers (EMs) show significantly higher rates of this compound formation compared to those from poor metabolizers (PMs). nih.gov The formation of this compound in human liver microsomes is dependent on NADPH and can be inhibited by carbon monoxide, confirming the involvement of a cytochrome P450 enzyme. nih.gov Kinetic studies have determined the Vmax and Km values for this reaction, although these can vary between liver samples. nih.govcdnsciencepub.com

Animal Liver Microsomes : Microsomes from various animal species are also used, though species differences are a critical consideration. Rat liver microsomes, for example, also produce this compound as a major metabolite. researchgate.netnih.gov However, other species like the marmoset show a different metabolic profile, where this compound is only a minor metabolite, despite the presence of a protein that is immunoreactive with human CYP2D6 antibodies. westminster.ac.uk This highlights the importance of selecting appropriate animal models for studies intended to be extrapolated to humans.

| Microsomal Source | Key Finding | Reference |

|---|---|---|

| Human (Extensive Metabolizers) | Formation rate of 1.33 +/- 0.437 nmol/mg protein/15 min. | nih.gov |

| Human (Poor Metabolizers) | Formation rate of 0.13 and 0.18 nmol/mg protein/15 min. | nih.gov |

| Rat | This compound is a major metabolite. | researchgate.netnih.gov |

| Marmoset | This compound is a minor metabolite. | westminster.ac.uk |

Isolated Hepatocyte Cultures (Human and Porcine)

Isolated hepatocytes, which are the primary cells of the liver, provide a more complete in vitro system than microsomes as they contain both phase I and phase II metabolic enzymes and their necessary cofactors. psu.edu

Human Hepatocytes : Cultured human hepatocytes are considered a gold standard for in vitro drug metabolism studies. doi.org They have been used to investigate the metabolism of debrisoquine and its N-hydroxylated derivatives. psu.edu Interestingly, while the N-hydroxylation of debrisoquine was not detectable in one study using human hepatocytes, the reduction of N-hydroxydebrisoquine back to debrisoquine was observed. psu.edu This suggests that in a cellular context, reductive pathways can be significant.

Porcine Hepatocytes : Porcine hepatocytes have been explored as a potential alternative to human hepatocytes for in vitro metabolism studies. psu.edu Research has shown that there are no qualitative differences in the formation of certain debrisoquine metabolites between human and porcine hepatocytes, suggesting that porcine hepatocytes may be a suitable model for some aspects of xenobiotic metabolism. psu.edu

Recombinant CYP2D6 Enzyme Systems

Recombinant enzyme systems involve the expression of a single human CYP enzyme, such as CYP2D6, in a host cell line (e.g., insect cells, yeast, or bacteria) that does not naturally express it. researchgate.netnih.gov This allows for the study of the specific contribution of that enzyme to a metabolic pathway without interference from other enzymes.

CYP2D6-expressing Systems : Recombinant human CYP2D6 has been shown to effectively catalyze the 4-hydroxylation of debrisoquine. researchgate.net These systems are invaluable for detailed kinetic analysis and for studying the metabolism of different CYP2D6 allelic variants. psu.edu For example, comparative studies of different CYP2D6 variants (e.g., CYP2D6.1, CYP2D6.10, and CYP2D6.17) using recombinant systems have revealed significant differences in their catalytic efficiencies for various substrates, which helps to explain inter-individual and inter-ethnic differences in drug metabolism. psu.edu

In Vivo Animal Models for Studying this compound Formation

While in vitro models are useful, in vivo models are necessary to understand the complex interplay of absorption, distribution, metabolism, and excretion (ADME) of drugs in a whole organism.

Non-Human Primate Models (e.g., Macaca fascicularis) for Polymorphic Oxidation

Non-human primates, due to their phylogenetic proximity to humans, can serve as valuable models for studying drug metabolism.

Macaca fascicularis (Cynomolgus Macaque) : This species has been identified as a potential model for human polymorphic drug oxidation. nih.gov Studies have shown that these monkeys exhibit interindividual variations in debrisoquine metabolism, with some animals being classified as poor metabolizers, similar to the human population. nih.gov The kinetics of debrisoquine metabolism in the liver microsomes of extensive metabolizer primates are similar to those reported in humans. nih.gov Furthermore, the cynomolgus macaque CYP2D17 is highly homologous to human CYP2D6 and metabolizes CYP2D6 substrates. researchgate.net These similarities make the cynomolgus macaque a relevant model for in vivo pharmacogenetic investigations. nih.govnih.gov

Genetically Engineered Mouse Models (GEMMs) in Drug Metabolism Research

Genetically engineered mouse models (GEMMs) have become indispensable tools in biomedical research, allowing for precise manipulation of the mouse genome to study gene function and disease mechanisms. mpg.de In the context of drug metabolism, GEMMs, particularly "humanized" mice, address the significant species differences in drug-metabolizing enzymes, such as the CYP2D family. tandfonline.com While humans possess a single functional CYP2D6 gene, mice have nine Cyp2d genes, leading to different metabolic profiles. tandfonline.com

To overcome this limitation, transgenic mouse lines expressing the human CYP2D6 gene have been developed. nih.govscite.airesearchgate.net In one such model, the complete wild-type human CYP2D6 gene, including its regulatory sequences, was microinjected into a fertilized mouse egg. nih.govscite.airesearchgate.net The resulting CYP2D6 transgenic mice exhibit metabolic characteristics that mimic human phenotypes. These models have been instrumental in studying the in vivo role of CYP2D6 in the metabolism of various drugs, including debrisoquine. researchgate.net

Research using these CYP2D6 humanized mice has demonstrated their utility in recapitulating human metabolic pathways. These transgenic mice can effectively model both extensive metabolizers (EMs) and poor metabolizers (PMs) of debrisoquine. tandfonline.com Wild-type mice, lacking the human CYP2D6 enzyme, serve as a model for PMs, while the transgenic mice represent EMs. tandfonline.com

Pharmacokinetic studies in these models reveal significant differences in debrisoquine metabolism. CYP2D6 humanized mice show markedly higher clearance and a significantly shorter half-life of debrisoquine compared to their wild-type counterparts. nih.govscite.airesearchgate.netpsu.edu This is attributed to the efficient conversion of debrisoquine to this compound by the human CYP2D6 enzyme expressed in the liver, intestine, and kidney of the transgenic animals. nih.govscite.airesearchgate.netpsu.edu

Furthermore, these models have been used to investigate the regulatory mechanisms of CYP2D6 expression. For instance, studies involving the deletion of the hepatic nuclear factor 4-alpha (HNF4α), a known regulator of CYP2D6, resulted in a greater than 50% decrease in debrisoquine 4-hydroxylase activity in the humanized mice. nih.govscite.airesearchgate.netpsu.edu This confirms the role of HNF4α in regulating CYP2D6 activity in vivo. nih.govscite.airesearchgate.netpsu.edu

Table 1: Pharmacokinetic Parameters of Debrisoquine in Wild-Type and CYP2D6 Humanized Mice

| Parameter | Wild-Type Mice | CYP2D6 Humanized Mice |

| Debrisoquine Clearance (L/h/kg) | 15.2 ± 0.9 | 94.1 ± 22.3 |

| Debrisoquine Half-life (h) | 16.5 ± 4.5 | 6.9 ± 1.6 |

| Data sourced from Corchero et al. (2001) nih.govscite.airesearchgate.netpsu.edu |

Inter-species Differences in Debrisoquine Hydroxylation and Extrapolation to Humans

Significant inter-species differences exist in the enzymes responsible for drug metabolism, which complicates the extrapolation of animal data to humans. scite.aiimperial.ac.uk The CYP2D subfamily of enzymes is a prime example of this divergence. tandfonline.com Humans have one active CYP2D6 gene, whereas rats and mice possess at least five and nine Cyp2d genes, respectively. tandfonline.compsu.edu These differences in the number and function of CYP2D enzymes lead to species-specific patterns of drug metabolism.

Due to these marked differences, standard animal models are often inadequate for preclinical evaluations of CYP2D6 substrates like debrisoquine. nih.govscite.airesearchgate.net For example, while Sprague-Dawley rats can hydroxylate debrisoquine to this compound, Dark Agouti (DA) rats exhibit a low capacity for this metabolic pathway. psu.edu This observation led to the proposal of using different rat inbred strains as models for human drug oxidation phenotypes.

Specifically, the Dark Agouti (DA) rat strain has been established as an animal model for the human poor metabolizer (PM) phenotype, while the Sprague-Dawley (SD) and Lewis strains represent the extensive metabolizer (EM) phenotype. nih.govnih.gov Studies comparing these strains have shown distinct differences in their ability to metabolize debrisoquine.

Table 2: Urinary Excretion of Debrisoquine and this compound in Different Rat Strains

| Rat Strain | Phenotype Model | % Dose Excreted as Debrisoquine | % Dose Excreted as this compound |

| DA | Poor Metabolizer (PM) | 31 - 55% | 7 - 10% |

| Lewis | Extensive Metabolizer (EM) | 11 - 17% | 44 - 55% |

| Data sourced from Al-Dabbagh et al. (1981) nih.gov |

The development of CYP2D6-humanized mice was a direct response to the limitations of traditional animal models. tandfonline.com By introducing the human enzyme into mice, researchers have created a more predictive model for studying the metabolism and disposition of CYP2D6 substrates, thereby improving the extrapolation of preclinical findings to human clinical scenarios. tandfonline.com

Correlation between In Vitro and In Vivo Metabolite Formation and Phenotyping

A strong correlation exists between in vitro and in vivo measures of debrisoquine metabolism, which is fundamental for phenotyping individuals based on their CYP2D6 activity. The urinary metabolic ratio (MR), which is the ratio of unchanged debrisoquine to its this compound metabolite excreted in urine over a specific period, is the classic in vivo metric for CYP2D6 phenotyping. nih.gov

In vitro studies using human liver microsomes have consistently validated the in vivo findings. Liver microsomes from individuals phenotyped as poor metabolizers (PMs) in vivo demonstrate a markedly decreased rate of debrisoquine hydroxylation compared to those from extensive metabolizers (EMs). einsteinmed.edu This confirms that the deficient metabolism of debrisoquine in PMs is due to a deficiency in the specific monooxygenase reaction in the liver. einsteinmed.edu

Further research has established a clear link between an individual's CYP2D6 genotype, the in vitro enzyme activity, and the in vivo metabolic phenotype. The number of functional CYP2D6 alleles an individual carries is critically important in determining the plasma concentration-time curves of both debrisoquine and this compound. nih.gov

A highly significant correlation has been observed between the plasma area under the curve (AUC) ratio of debrisoquine to this compound and the urinary metabolic ratio, reinforcing the link between systemic exposure and urinary excretion patterns. nih.gov Studies have shown that as the number of functional CYP2D6 genes increases, the excretion of this compound also increases. nih.gov

Table 3: Correlation of CYP2D6 Genotype with Debrisoquine and this compound Plasma AUC(0-8h) Ratios

| Number of Functional CYP2D6 Genes | Genotype Group | Mean AUC(0-8h) Ratio (Debrisoquine) | Mean AUC(0-8h) Ratio (this compound) |

| 0 | Poor Metabolizers | 22 | 1 |

| 1 | Heterozygous Extensive Metabolizers | 22 | 7 |

| 2 | Homozygous Extensive Metabolizers | 7 | 19 |

| 3/4 | Ultrarapid Metabolizers | 6 | 28 |

| 13 | Ultrarapid Metabolizer (multiple copies) | 1 | 17 |

| Data represents mean ratios relative to the group with the lowest value, sourced from Dalen et al. (1999) nih.gov |

These correlations are vital for predicting an individual's metabolic phenotype from their genotype, which has significant implications for personalized medicine and avoiding adverse drug reactions for the many clinically important drugs metabolized by CYP2D6. ncats.io

Role of 4 Hydroxydebrisoquine in Drug Drug Interaction Studies

4-Hydroxydebrisoquine Formation as an Indicator of CYP2D6 Inhibition or Induction

The formation of this compound is a direct reflection of the functional capacity of the CYP2D6 enzyme. In drug-drug interaction studies, a new chemical entity or an existing drug is co-administered with debrisoquine (B72478) to assess its potential to alter CYP2D6 activity. A decrease in the formation of this compound, often measured by a change in the urinary metabolic ratio (MR) of debrisoquine to this compound, signals inhibition of CYP2D6. Conversely, an increase in its formation would suggest enzyme induction.

The debrisoquine/4-hydroxydebrisoquine metabolic ratio is a widely used metric to determine an individual's CYP2D6 phenotype. taylorandfrancis.compsu.edu This ratio is sensitive to changes in enzyme activity, making it a valuable tool in DDI studies. For instance, the administration of a potent CYP2D6 inhibitor can cause a significant increase in the metabolic ratio, effectively converting an extensive metabolizer (EM) into a poor metabolizer (PM) phenotype, a process known as phenocopying. drugbank.comgoettingen-research-online.de This shift indicates a reduced capacity to metabolize debrisoquine and, by extension, other drugs that are substrates of CYP2D6.

While debrisoquine is a well-established probe for CYP2D6, it is important to note that some studies have shown that other enzymes, such as CYP1A1, may also contribute to a lesser extent to its 4-hydroxylation. drugbank.com Furthermore, the induction of CYP2D6 is considered a less common phenomenon compared to its inhibition. However, some studies have investigated the potential for induction. For example, treatment with rifampin, a known inducer of various CYPs, has been shown to increase the 4-hydroxylation of propranolol (B1214883), another CYP2D6 substrate, in both extensive and poor metabolizers of debrisoquine, suggesting a potential for induction of the enzyme or a related hydroxylase. nih.gov

Impact of CYP2D6 Inhibitors on this compound Formation and Metabolic Ratios

The co-administration of a CYP2D6 inhibitor with debrisoquine leads to a competitive or non-competitive reduction in the formation of this compound. This results in decreased urinary excretion of the metabolite and a corresponding increase in the debrisoquine to this compound metabolic ratio. The magnitude of this change is dependent on the potency of the inhibitor, its concentration at the enzyme's active site, and the individual's baseline CYP2D6 genotype.

A variety of drugs have been identified as inhibitors of CYP2D6, and their effects on this compound formation have been extensively studied.

Quinidine (B1679956): Quinidine is a potent competitive inhibitor of CYP2D6 and is often used as a reference inhibitor in in vitro and in vivo studies. In human liver microsomes, quinidine has been shown to be a powerful inhibitor of debrisoquine 4-hydroxylase activity with a low IC50 value of 3.6 µM. nih.gov Its inhibitory constant (Ki) is approximately 0.6 µM in human liver microsomes. nih.gov The co-administration of even a small dose of quinidine with debrisoquine can significantly increase the metabolic ratio in extensive metabolizers. nih.gov It is noteworthy that while quinidine is a potent inhibitor in humans, its stereoisomer, quinine, is significantly less potent, highlighting the stereoselectivity of the CYP2D6 active site. nih.gov

Propranolol: Propranolol itself is a substrate of CYP2D6, and its 4-hydroxylation is one of its metabolic pathways. ualberta.ca While propranolol treatment does decrease the catalytic function of CYP2D6, the effect on the debrisoquine/4-hydroxydebrisoquine ratio is modest and generally insufficient to cause phenocopying of extensive metabolizers to poor metabolizers. drugbank.comcapes.gov.br The inhibitory effect is thought to be mediated, at least in part, by its metabolite, 4-hydroxypropranolol, which is a potent inhibitor of CYP2D6 with a Ki of approximately 1 µM. drugbank.comcapes.gov.br

Thioridazine and Chlorpromazine: These phenothiazine (B1677639) antipsychotics are known inhibitors of CYP2D6. In vitro studies using human liver microsomes have demonstrated their inhibitory potential. Thioridazine is a particularly potent inhibitor, with reported IC50 values for the inhibition of CYP2D6-mediated bufuralol (B1668043) 1'-hydroxylation (a reaction analogous to debrisoquine 4-hydroxylation) in the range of 3.5 µM. drugbank.comresearchgate.netresearchgate.net Chlorpromazine is also an inhibitor, although generally less potent than thioridazine, with a reported IC50 value of 6.4 µM for the inhibition of CYP2D6. drugbank.com The co-administration of these drugs can lead to clinically significant drug interactions by impairing the metabolism of other CYP2D6 substrates.

Ajmalicine (B1678821): Ajmalicine is a rauwolfia alkaloid that has been identified as a potent inhibitor of CYP2D6. rsc.org In vitro studies have shown that ajmalicine can inhibit CYP2D6 with a very low IC50 value of 0.0023 µM for the dealkylation of dextromethorphan (B48470), another CYP2D6 probe substrate. redalyc.org It has also been shown to inhibit the metabolic effects of certain toxins that are processed by CYP2D6. researchgate.net Structural studies of the CYP2D6 enzyme complexed with ajmalicine have provided insights into the molecular interactions responsible for its potent inhibitory activity. nih.gov

Table 1: In Vitro Inhibition of CYP2D6 by Selected Drugs

| Inhibitor | System | Substrate | Inhibition Metric | Value | Reference |

|---|---|---|---|---|---|

| Quinidine | Human Liver Microsomes | Debrisoquine | IC50 | 3.6 µM | nih.gov |

| Human Liver Microsomes | Debrisoquine | Ki | 0.6 µM | nih.gov | |

| Recombinant CYP1A1 | Debrisoquine | IC50 | 1.38 µM | drugbank.com | |

| Recombinant CYP2D6 | Debrisoquine | IC50 | 0.018 µM | drugbank.com | |

| 4-Hydroxypropranolol | Yeast Microsomes (expressing CYP2D6) | Metoprolol | Ki | ~1 µM | drugbank.comcapes.gov.br |

| Thioridazine | Human Liver Microsomes | Bufuralol | IC50 | 3.5 µM | drugbank.comresearchgate.netresearchgate.net |

| Human Liver Microsomes | Bufuralol | Ki | 1.75 µM | drugbank.com | |

| Chlorpromazine | Human Liver Microsomes | Dextromethorphan | IC50 | 6.4 µM | drugbank.com |

| Human Liver Microsomes | Bufuralol | IC50 | 20 µM | drugbank.comresearchgate.net | |

| Ajmalicine | In Vitro | Dextromethorphan | IC50 | 0.0023 µM | redalyc.org |

Methodological Considerations and Confounding Factors in Drug-Drug Interaction Research

While the debrisoquine to this compound metabolic ratio is a valuable tool, several methodological factors can influence the results and interpretation of DDI studies. One significant confounding factor is the further metabolism of this compound. nih.govcapes.gov.br Research has identified a novel metabolite, 3,4-dehydrodebrisoquine, which is formed from this compound. nih.govcapes.gov.br The formation of this metabolite is variable among individuals and is not mediated by CYP2D6. nih.govcapes.gov.br This subsequent metabolic step can alter the amount of this compound excreted in the urine, thereby affecting the calculated metabolic ratio. nih.govcapes.gov.br This finding suggests that the traditional metabolic ratio may not be a true measure of the debrisoquine 4-hydroxylation capacity alone and could partly explain the wide intra-genotype variation in metabolic ratios observed in clinical studies. nih.govcapes.gov.br

Another important consideration is the choice of the probe substrate itself. While debrisoquine is considered a relatively specific substrate for CYP2D6, other enzymes like CYP1A1 may contribute to its metabolism. drugbank.com Furthermore, the sensitivity to inhibition can be substrate-dependent. For example, dextromethorphan has been shown to be more sensitive to in vitro inhibition of CYP2D6 compared to metoprolol. psu.edu This highlights that the choice of probe substrate can influence the perceived potency of an inhibitor.

The design of the clinical DDI study is also critical. Randomized crossover designs are often employed to minimize inter-individual variability. nih.gov However, one-sequence crossover or parallel designs are also used. nih.gov The timing and duration of inhibitor administration relative to the probe drug are also key variables that can affect the outcome. For instance, some inhibitors may have a time-dependent inhibitory effect.

Finally, the underlying genetic polymorphism of CYP2D6 in the study population is a major confounding factor. nih.gov The presence of different alleles leading to varying enzyme activity levels (poor, intermediate, extensive, or ultrarapid metabolizers) can significantly impact the baseline metabolic ratio and the response to an inhibitor. nih.gov Therefore, genotyping subjects in DDI studies is crucial for accurate interpretation of the results and to avoid misclassification of inhibition effects that may be due to inherent genetic differences. nih.gov

Applications of 4 Hydroxydebrisoquine in Pharmacogenomics and Personalized Medicine Research

Utilization of 4-Hydroxydebrisoquine as a Surrogate Marker for CYP2D6 Activity Phenotyping in Clinical Research

The compound this compound is the principal metabolite of the antihypertensive drug debrisoquine (B72478), formed primarily through the action of the cytochrome P450 enzyme CYP2D6. taylorandfrancis.comnih.gov The rate of this metabolic conversion serves as a crucial in vivo indicator of an individual's CYP2D6 enzyme activity. In clinical research, the measurement of this compound in urine, relative to the parent drug debrisoquine, is a cornerstone of CYP2D6 phenotyping. researchgate.netnih.govtandfonline.com This process involves administering a small dose of debrisoquine and subsequently measuring the concentrations of both debrisoquine and this compound in a urine sample collected over a specific period, typically 8 hours. taylorandfrancis.combasicmedicalkey.com

The key metric derived from this test is the Metabolic Ratio (MR), calculated as the urinary concentration of debrisoquine divided by the urinary concentration of this compound. taylorandfrancis.comnih.govresearchgate.net Research has shown a bimodal distribution of this ratio in populations, allowing for the classification of individuals into distinct phenotype groups. taylorandfrancis.com This phenotyping test provides a reliable and direct assessment of an individual's functional CYP2D6 capacity. taylorandfrancis.com

CYP2D6 Phenotype Classification Based on Debrisoquine Metabolic Ratio (MR)

| Phenotype | Description | Typical Debrisoquine MR (Caucasian Populations) | Implication |

|---|---|---|---|

| Poor Metabolizer (PM) | Have little to no functional CYP2D6 enzyme activity, often due to inheriting two non-functional alleles. taylorandfrancis.commdpi.com | > 12.6 taylorandfrancis.compharmgkb.orgpharmgkb.org | Significantly reduced metabolism of CYP2D6 substrates. |

| Intermediate Metabolizer (IM) | Possess decreased CYP2D6 activity. | Between PM and EM ranges. | Slower than normal metabolism of CYP2D6 substrates. |

| Extensive (Normal) Metabolizer (EM) | Have normal CYP2D6 enzyme activity. taylorandfrancis.commdpi.com | < 12.6 taylorandfrancis.comscielo.br | Expected, normal metabolism of CYP2D6 substrates. |

| Ultrarapid Metabolizer (UM) | Exhibit higher-than-normal CYP2D6 activity, often due to gene duplication or multiplication. taylorandfrancis.comresearchgate.netnih.gov | Very low MR researchgate.nettandfonline.com | Markedly increased metabolism of CYP2D6 substrates. |

This method of using debrisoquine and its 4-hydroxy metabolite has been one of the most widely used tests to evaluate CYP2D6 activity in humans. researchgate.netnih.govtandfonline.com Studies have demonstrated a significant correlation between the number of active CYP2D6 genes an individual possesses and their hydroxylation capacity as measured by the debrisoquine metabolic ratio. nih.govresearchgate.net

Predicting Individual Drug Response and Potential Adverse Effects Based on this compound Metabolic Ratio

The metabolic ratio of debrisoquine to this compound is a powerful tool for predicting how an individual may respond to a wide array of other drugs that are also metabolized by CYP2D6. researchgate.net Since CYP2D6 is responsible for the metabolism of approximately 20-25% of all clinically used drugs, its functional status is a critical determinant of drug efficacy and safety. jst.go.jpnih.gov

By determining an individual's CYP2D6 phenotype via the debrisoquine test, clinicians and researchers can anticipate their metabolic capacity for other CYP2D6 substrates. researchgate.net

Poor Metabolizers (PMs) , identified by a high metabolic ratio, metabolize CYP2D6 substrates slowly. This can lead to the accumulation of the parent drug in the body, potentially causing exaggerated pharmacological effects or an increased risk of concentration-dependent adverse effects at standard doses. taylorandfrancis.com For instance, PMs of debrisoquine have been shown to have reduced clearance and longer plasma half-lives of the antidepressant desipramine. pharmgkb.orgpharmgkb.org

Ultrarapid Metabolizers (UMs) , identified by a very low metabolic ratio, process CYP2D6 substrates much faster than normal. This can result in the drug being cleared from the body too quickly to be effective, leading to therapeutic failure at standard doses. For prodrugs that are activated by CYP2D6, such as codeine, UMs may experience an enhanced effect or toxicity due to the rapid conversion to the active metabolite. taylorandfrancis.com

This predictive capacity is valuable in various therapeutic areas, including psychiatry, where many antipsychotics and antidepressants are metabolized by CYP2D6. nih.govunideb.hu Research on drugs like propafenone, an antiarrhythmic, has shown that pharmacokinetics and the incidence of certain side effects differ significantly between poor and extensive metabolizers as phenotyped by the debrisoquine test. ahajournals.org Therefore, the this compound metabolic ratio serves as a vital pharmacogenetic tool to foresee drug-related side effects, interactions, or therapeutic failures, paving the way for individualized dosing strategies. researchgate.netnih.gov

Contribution of this compound Research to the Development of Personalized Medicine Approaches

Research centered on debrisoquine and its 4-hydroxy metabolite was foundational to the entire field of pharmacogenetics and the subsequent development of personalized medicine. taylorandfrancis.comresearchgate.net The discovery in the late 1970s that the 4-hydroxylation of debrisoquine was subject to a genetic polymorphism, resulting in distinct "poor" and "extensive" metabolizer phenotypes, was a landmark event. taylorandfrancis.commdpi.com It provided one of the first and most compelling examples of how a single gene could dramatically alter an individual's response to a drug. taylorandfrancis.com

This research established several key principles that are central to personalized medicine today:

Proof of Concept : The debrisoquine/4-hydroxydebrisoquine model was the first to clearly demonstrate a bimodal distribution of a drug response in the population, controlled by a single gene. taylorandfrancis.com This validated the concept that inherited traits are a major source of interindividual variability in drug metabolism.

Model for Genetic Deficiency : Debrisoquine became a useful model for evaluating whether an individual has a genetic deficiency in the metabolism of other drugs that undergo similar hydroxylation pathways. taylorandfrancis.com

Bridging Genotype and Phenotype : The ability to link specific CYP2D6 gene variants (genotype) to the measured metabolic ratio (phenotype) was a crucial step in translating genetic information into clinically meaningful predictions of enzyme function. nih.govresearchgate.net

The insights gained from studying this compound formation helped catalyze the shift away from a "one-size-fits-all" approach to prescribing. It underscored the importance of an individual's genetic makeup in determining drug safety and efficacy, a core tenet of personalized medicine. nih.govaphrc.org This pioneering work laid the groundwork for the identification of numerous other pharmacogenes and the development of pharmacogenetic testing for a wide range of medications. researchgate.net

Challenges and Opportunities in Translating this compound Pharmacogenetic Findings into Clinical Practice

Despite the foundational role of debrisoquine phenotyping, its widespread translation into routine clinical practice has faced several challenges.

Challenges:

Genetic Complexity : The CYP2D6 gene is highly complex and polymorphic, with over 100 known alleles, copy number variations (gene deletions and duplications), and the presence of a nearby pseudogene (CYP2D7). mdpi.comnih.govannlabmed.org This complexity can make genotyping challenging and may not always perfectly predict the phenotype.

Genotype-Phenotype Discordance : While genotyping is now more common than phenotyping with debrisoquine, predicting the phenotype from genotype alone can be imperfect. researchgate.net Factors such as co-administered drugs that inhibit CYP2D6 can make a genotypic extensive metabolizer behave like a phenotypic poor metabolizer (a phenomenon known as phenoconversion). nih.gov

Lack of Standardization : Historically, differences in testing methodologies, including which alleles to test for and how to report rare variants, have created inconsistencies between laboratories. annlabmed.org There is an ongoing need for standardized frameworks for classifying and reporting pharmacogenomic variants. annlabmed.orgplos.org

Clinical Utility and Guidelines : A significant hurdle for the clinical uptake of any pharmacogenomic test is the availability of robust evidence demonstrating improved patient outcomes and clear guidelines that translate test results into specific clinical actions. plos.orgresearchgate.net

Opportunities:

Advancing Technology : The decreasing cost and increasing speed of sequencing technologies, including next-generation sequencing (NGS), present a major opportunity. annlabmed.orgfrontiersin.org These technologies allow for comprehensive analysis of the entire CYP2D6 gene and even multi-gene panels, providing a fuller picture of an individual's pharmacogenomic profile. annlabmed.org

Preemptive Testing : The concept of preemptive pharmacogenomic testing, where a patient's genetic information is obtained and stored in their electronic health record for use whenever a relevant drug is prescribed, is becoming more feasible. annlabmed.orgnih.gov This would make the information readily available at the point of care.

Bioinformatic Tools : The development of sophisticated bioinformatics and network analysis tools can help researchers and clinicians better interpret complex genomic data, identify significant gene-drug interactions, and translate findings into personalized therapeutic strategies. frontiersin.org

Greater Integration : As the evidence base grows and clinical guidelines become more established, pharmacogenetic findings from foundational markers like the debrisoquine/4-hydroxydebrisoquine ratio can be better integrated into clinical decision-making, ultimately leading to safer and more effective drug therapy. plos.orgnih.gov

Future Research Directions in 4 Hydroxydebrisoquine Studies

Advancements in Genotype-to-Phenotype Prediction Accuracy for 4-Hydroxydebrisoquine Formation

The correlation between an individual's CYP2D6 genotype and their ability to metabolize debrisoquine (B72478) to this compound is well-established, but not absolute. Predicting the metabolic phenotype (e.g., poor, intermediate, extensive, or ultrarapid metabolizer) from genotype alone can be inconsistent across different populations, presenting a barrier to the implementation of personalized medicine. researchgate.net Future research is focused on enhancing the accuracy of these predictions.